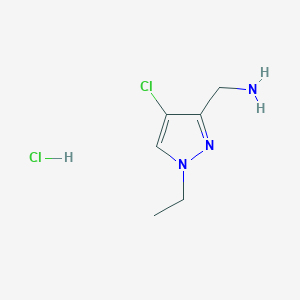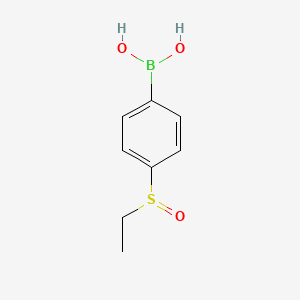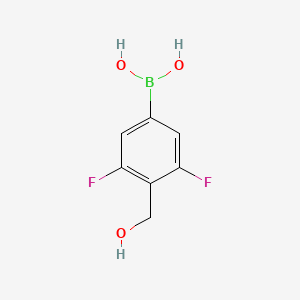![molecular formula C14H15ClN2O4 B1418117 ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate CAS No. 321432-23-9](/img/structure/B1418117.png)
ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate
Übersicht
Beschreibung
Ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate is a synthetic organic compound with the molecular formula C14H15ClN2O4 It is known for its unique chemical structure, which includes an ethyl carbamate group, an acetyl group, and a chloroaniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The reaction begins with the acetylation of 4-chloroaniline using acetic anhydride to form N-(4-chlorophenyl)acetamide.
Aldol Condensation: The intermediate undergoes an aldol condensation with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the desired product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted anilines or thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its role in drug development, including the development of HDAC inhibitors and PTP inhibitors for cancer and neurodegenerative diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate involves its interaction with specific molecular targets and pathways. In medical research, it has been studied for its role as an HDAC inhibitor, which can modulate gene expression by altering the acetylation status of histones. Additionally, it has been investigated as a PTP inhibitor, affecting signaling pathways involved in cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
Ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate can be compared with other carbamate compounds such as:
Ethyl carbamate: Known for its presence in fermented foods and beverages, but with different applications and toxicity profiles.
Methyl carbamate: Used in the production of pesticides and as an intermediate in organic synthesis.
Propyl carbamate: Similar applications to methyl carbamate but with different physical properties.
Eigenschaften
IUPAC Name |
ethyl N-[(E)-2-[(4-chlorophenyl)iminomethyl]-3-hydroxybut-2-enoyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4/c1-3-21-14(20)17-13(19)12(9(2)18)8-16-11-6-4-10(15)5-7-11/h4-8,18H,3H2,1-2H3,(H,17,19,20)/b12-9+,16-8? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJDZHJEKOUZKU-UOEQQCKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)C=NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C(\C)/O)/C=NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B1418038.png)
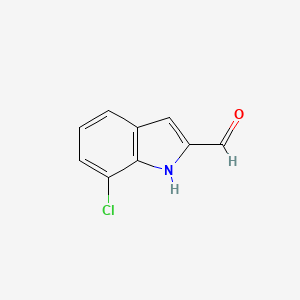

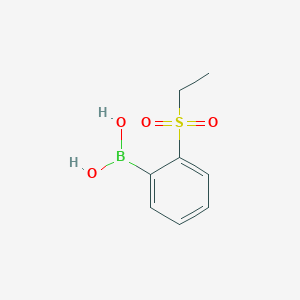




![1-Oxaspiro[4.4]nonan-3-amine](/img/structure/B1418046.png)
